5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol
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Overview
Description
5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols .
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups enhance the stability and reactivity of the resulting compounds .
Biology and Medicine: The trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation and enhanced performance .
Mechanism of Action
The mechanism of action of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, depending on the application .
Comparison with Similar Compounds
- 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde
- 3-(Trifluoromethyl)phenyl-substituted anthracene derivatives
Comparison: Compared to similar compounds, 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol is unique due to its dual trifluoromethyl groups, which confer enhanced stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials or pharmaceuticals .
Properties
IUPAC Name |
3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)10-3-1-2-8(4-10)9-5-11(14(18,19)20)7-12(21)6-9/h1-7,21H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRXYLYCBAMGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686690 |
Source
|
Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261749-92-1 |
Source
|
Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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